molecular formula C10H10N2O2 B11907776 1-(7-Methoxy-1H-indazol-3-yl)ethanone

1-(7-Methoxy-1H-indazol-3-yl)ethanone

Cat. No.: B11907776
M. Wt: 190.20 g/mol
InChI Key: WYODYCUSRFTIQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1H-indazol-3-yl)ethanone typically involves the functionalization of indazole derivatives. One common method includes the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . Another approach involves the Cu(OAc)2-catalyzed formation of N–N bonds employing oxygen as the terminal oxidant . These methods provide efficient routes to synthesize indazole derivatives with good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

1-(7-Methoxy-1H-indazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit cell growth in various neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Methoxy-1H-indazol-3-yl)ethanone is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other indazole derivatives.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(7-methoxy-1H-indazol-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-6(13)9-7-4-3-5-8(14-2)10(7)12-11-9/h3-5H,1-2H3,(H,11,12)

InChI Key

WYODYCUSRFTIQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC2=C1C=CC=C2OC

Origin of Product

United States

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